Cas no 2138214-87-4 (4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride)

4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride 化学的及び物理的性質
名前と識別子
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- 4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
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- インチ: 1S/C10H13NO.ClH/c1-10(11)6-7-12-9-5-3-2-4-8(9)10;/h2-5H,6-7,11H2,1H3;1H
- InChIKey: YRQGVAFYYNNDLQ-UHFFFAOYSA-N
- ほほえんだ: C1OC2=CC=CC=C2C(C)(N)C1.[H]Cl
4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-704193-5.0g |
4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride |
2138214-87-4 | 95.0% | 5.0g |
$6266.0 | 2025-03-12 | |
Enamine | EN300-704193-10.0g |
4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride |
2138214-87-4 | 95.0% | 10.0g |
$12230.0 | 2025-03-12 | |
Enamine | EN300-704193-0.05g |
4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride |
2138214-87-4 | 95.0% | 0.05g |
$352.0 | 2025-03-12 | |
Enamine | EN300-704193-0.1g |
4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride |
2138214-87-4 | 95.0% | 0.1g |
$524.0 | 2025-03-12 | |
Enamine | EN300-704193-1.0g |
4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride |
2138214-87-4 | 95.0% | 1.0g |
$1510.0 | 2025-03-12 | |
1PlusChem | 1P01EIPN-100mg |
4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride |
2138214-87-4 | 95% | 100mg |
$710.00 | 2023-12-19 | |
1PlusChem | 1P01EIPN-5g |
4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride |
2138214-87-4 | 95% | 5g |
$7807.00 | 2023-12-19 | |
A2B Chem LLC | AX56251-10g |
4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride |
2138214-87-4 | 95% | 10g |
$12909.00 | 2024-04-20 | |
1PlusChem | 1P01EIPN-2.5g |
4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride |
2138214-87-4 | 95% | 2.5g |
$3982.00 | 2023-12-19 | |
A2B Chem LLC | AX56251-1g |
4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride |
2138214-87-4 | 95% | 1g |
$1625.00 | 2024-04-20 |
4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride 関連文献
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochlorideに関する追加情報
Introduction to 4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride (CAS No. 2138214-87-4)
4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, identified by its CAS number 2138214-87-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the benzopyran class, a heterocyclic structure that has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The benzopyran scaffold is known for its structural versatility, which allows for modifications that can fine-tune its pharmacological properties, making it a valuable scaffold for drug discovery.
The chemical structure of 4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride features a fused ring system consisting of a benzene ring and a pyran ring, with an amine group at the 4-position and a methyl substituent at the 3-position. The hydrochloride salt form enhances the compound's solubility in aqueous solutions, which is a critical factor for pharmaceutical formulations. This solubility improvement can lead to better bioavailability and more effective drug delivery systems.
In recent years, there has been growing interest in benzopyran derivatives due to their demonstrated efficacy in various pharmacological contexts. Studies have shown that compounds within this class can exhibit anti-inflammatory, antioxidant, and anticancer properties. The amine group in 4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride plays a crucial role in these interactions, often serving as a key pharmacophore that mediates binding to biological targets.
One of the most compelling aspects of 4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. Researchers have leveraged this compound to develop novel molecules with enhanced therapeutic profiles. For instance, modifications at the 3-position or the amine group have been explored to improve binding affinity or selectivity for specific biological targets. These structural variations underscore the compound's flexibility and its utility in medicinal chemistry.
The pharmacological activity of 4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has been investigated in several preclinical studies. These studies have highlighted its potential in modulating pathways associated with inflammation and cancer progression. The compound's ability to interact with enzymes and receptors involved in these pathways suggests that it may have therapeutic benefits in conditions where these pathways are dysregulated. For example, preliminary research indicates that it may inhibit the activity of certain kinases or modulate immune responses.
Furthermore, the synthesis of 4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has been optimized to ensure high yield and purity. Advanced synthetic methodologies have been employed to achieve this goal, including catalytic hydrogenation and nucleophilic substitution reactions. These techniques not only improve the efficiency of production but also enhance the overall quality of the final product. Such advancements are crucial for ensuring that pharmaceutical compounds meet stringent regulatory standards before they can be used in clinical settings.
The role of computational chemistry in understanding the behavior of 4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride cannot be overstated. Molecular modeling techniques have been used to predict how this compound interacts with biological targets at the atomic level. These predictions provide valuable insights into its mechanism of action and help guide further optimization efforts. By integrating experimental data with computational models, researchers can develop more informed strategies for drug design and development.
In conclusion, 4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride (CAS No. 2138214-87) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable tool for developing new therapeutics. As research continues to uncover new applications for this compound and related derivatives, it is likely that CAS No. 213821487 will remain a cornerstone in medicinal chemistry efforts aimed at addressing complex diseases.
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